molecular formula C40H57ClN2O7 B15073293 2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride

2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride

Cat. No.: B15073293
M. Wt: 713.3 g/mol
InChI Key: IZJBQJRLNJOCMH-UHFFFAOYSA-M
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Description

N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 is a compound that belongs to the family of polyethylene glycol (PEG) conjugates. These compounds are widely used in various scientific fields due to their unique properties, such as water solubility, biocompatibility, and ability to modify other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 typically involves the conjugation of a Cy5 dye with polyethylene glycol chains. The process may include:

    Activation of PEG Chains: The PEG chains are often activated using reagents like N-hydroxysuccinimide (NHS) esters or maleimides.

    Conjugation Reaction: The activated PEG chains are then reacted with the Cy5 dye under controlled conditions, such as specific pH and temperature, to form the final product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to modify its properties.

    Reduction: Reduction reactions can be used to alter the functional groups within the molecule.

    Substitution: Substitution reactions may involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 has diverse applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in imaging techniques to study biological processes.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and sensors.

Mechanism of Action

The mechanism by which N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 exerts its effects involves:

    Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for visualization in imaging applications.

    Molecular Targets: The PEG chains enhance the solubility and biocompatibility of the compound, facilitating its interaction with various biological targets.

    Pathways Involved: The compound may interact with cellular pathways involved in signaling, transport, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy3: Another PEG conjugate with a different fluorescent dye.

    N-(m-PEG4)-N’-(hydroxy-PEG2)-FITC: A compound with fluorescein isothiocyanate as the fluorescent dye.

Uniqueness

N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 is unique due to its specific fluorescent properties, making it suitable for applications requiring high sensitivity and specificity.

Properties

Molecular Formula

C40H57ClN2O7

Molecular Weight

713.3 g/mol

IUPAC Name

2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride

InChI

InChI=1S/C40H57N2O7.ClH/c1-39(2)33-13-9-11-15-35(33)41(19-22-45-27-29-47-24-21-43)37(39)17-7-6-8-18-38-40(3,4)34-14-10-12-16-36(34)42(38)20-23-46-28-30-49-32-31-48-26-25-44-5;/h6-18,43H,19-32H2,1-5H3;1H/q+1;/p-1

InChI Key

IZJBQJRLNJOCMH-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCO)C.[Cl-]

Origin of Product

United States

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